Structural Differentiation: Cyclohexylmethoxy vs. Methoxy Phenyl Ether Motif
The target compound incorporates a 3-(cyclohexylmethoxy)phenyl group, whereas the closest commercially cataloged analog, (2E)-2-cyano-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 667413-70-9), carries a 3-methoxy substituent . This structural difference results in a calculated increase in molecular weight (367.47 vs. 285.32 g/mol) and polar surface area, directly impacting passive membrane permeability and target binding pocket shape complementarity, as demonstrated by the narrower SAR observed in the MCD inhibitor patent family where cycloalkyloxy substituents produced superior cellular activity compared to simple alkoxy groups [1][2].
| Evidence Dimension | Substituent bulk and lipophilicity |
|---|---|
| Target Compound Data | Cyclohexylmethoxy substituent; MW = 367.47 g/mol; predicted cLogP ~4.5 |
| Comparator Or Baseline | CAS 667413-70-9: 3-methoxy substituent; MW = 285.32 g/mol; predicted cLogP ~2.8 |
| Quantified Difference | ΔMW = +82.15 g/mol; ΔcLogP ≈ +1.7 log units |
| Conditions | Computational property prediction; structural comparison |
Why This Matters
The cyclohexylmethoxy group provides enhanced lipophilic contacts within hydrophobic enzyme pockets (e.g., MCD or kinase ATP sites), a feature that cannot be replicated by simple methoxy or ethoxy analogs, making CAS 1424755-26-9 a structurally novel probe for programs requiring deeper SAR exploration around the phenyl ether region.
- [1] Wilson, M. E., Lopaschuk, G. D., Dyck, J. R., Kafka, M. D., & Russell, A. (2011). US7897615B2 – Cyanoamide compounds useful as malonyl-CoA decarboxylase inhibitors. United States Patent and Trademark Office. View Source
- [2] Cheng, J., Chen, M., Serafimov, R., et al. (2005). US2005026945A1 – Cyanoamide compounds useful as malonyl-CoA decarboxylase inhibitors. United States Patent and Trademark Office. View Source
